molecular formula C10H11IO2 B8468775 Methyl-2-(4-iodophenyl)propionate

Methyl-2-(4-iodophenyl)propionate

Cat. No. B8468775
M. Wt: 290.10 g/mol
InChI Key: SLZYKGNMDRJRFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08877754B2

Procedure details

0.610 g (14.6 mmol) lithiumhydroxide monohydrate in 15 mL water are added to 2.12 g (7.31 mmol) 2-(4-iodo-phenyl)-propionic acid methyl ester (Bioorg. Med. Chem. Lett. 2010, 20, 896) in 20 mL THF and 12 mL MeOH at 0° C. Cooling is removed and the mixture is stirred at rt for 2 h. After that time, the mixture is acidified with 1 N HCl to pH˜1 and extracted with DCM. The organic layer is washed with brine, dried over sodium sulphate and the solvent is evaporated. The product is used without further purification in Example IV.1
Name
lithiumhydroxide monohydrate
Quantity
0.61 g
Type
reactant
Reaction Step One
Quantity
2.12 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O.[OH-].[Li+].C[O:5][C:6](=[O:16])[CH:7]([C:9]1[CH:14]=[CH:13][C:12]([I:15])=[CH:11][CH:10]=1)[CH3:8]>O.C1COCC1.CO>[I:15][C:12]1[CH:11]=[CH:10][C:9]([CH:7]([CH3:8])[C:6]([OH:16])=[O:5])=[CH:14][CH:13]=1 |f:0.1.2|

Inputs

Step One
Name
lithiumhydroxide monohydrate
Quantity
0.61 g
Type
reactant
Smiles
O.[OH-].[Li+]
Name
Quantity
2.12 g
Type
reactant
Smiles
COC(C(C)C1=CC=C(C=C1)I)=O
Name
Quantity
15 mL
Type
solvent
Smiles
O
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
12 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred at rt for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Cooling
CUSTOM
Type
CUSTOM
Details
is removed
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM
WASH
Type
WASH
Details
The organic layer is washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
IC1=CC=C(C=C1)C(C(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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